Paracetamol mercapturate

Catalog No.
S538623
CAS No.
55748-93-1
M.F
C13H16N2O4S
M. Wt
296.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paracetamol mercapturate

CAS Number

55748-93-1

Product Name

Paracetamol mercapturate

IUPAC Name

(4-acetamidophenyl) (2R)-2-acetamido-3-sulfanylpropanoate

Molecular Formula

C13H16N2O4S

Molecular Weight

296.34 g/mol

InChI

InChI=1S/C13H16N2O4S/c1-8(16)14-10-3-5-11(6-4-10)19-13(18)12(7-20)15-9(2)17/h3-6,12,20H,7H2,1-2H3,(H,14,16)(H,15,17)/t12-/m0/s1

InChI Key

NTEYFNUDSXITGC-LBPRGKRZSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C

solubility

Soluble in DMSO

Synonyms

acetaminophen mercapturate, acetaminophen mercapturate monopotassium salt, paracetamol mercapturate

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C(CS)NC(=O)C

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)[C@H](CS)NC(=O)C

The exact mass of the compound Paracetamol mercapturate is 296.0831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Paracetamol mercapturate (CAS 55748-93-1) is the stable, terminal N-acetylated thioether metabolite of acetaminophen (paracetamol). Formed downstream of the highly reactive and hepatotoxic N-acetyl-p-benzoquinone imine (NAPQI) intermediate via glutathione conjugation, it serves as a critical analytical standard for pharmacokinetic (PK) and toxicological profiling. Unlike the parent compound or its primary phase II conjugates, paracetamol mercapturate provides a direct, quantifiable window into the CYP450-mediated oxidative metabolism pathway. Procurement of this specific high-purity standard is essential for clinical laboratories, forensic toxicology, and drug-drug interaction studies requiring precise LC-MS/MS quantification of paracetamol-induced oxidative stress and detoxification capacity [1].

Substituting paracetamol mercapturate with the parent drug, major phase II metabolites (paracetamol glucuronide or sulfate), or the toxic intermediate (NAPQI) fundamentally compromises toxicological assays. Glucuronide and sulfate conjugates account for up to 90% of standard clearance but provide zero insight into the CYP2E1-driven oxidative toxicity pathway. Conversely, while NAPQI is the actual hepatotoxic agent, its extreme electrophilic reactivity and millisecond half-life make direct quantification in biological matrices impossible without complex, artifact-prone trapping protocols. Paracetamol mercapturate, as the stable, terminal urinary excretion product of the glutathione detoxification cascade, is the only reliable, non-invasive surrogate for quantifying total in vivo NAPQI formation and assessing hepatic glutathione depletion risk [1].

Enhanced Analytical Sensitivity for Trace-Level Pharmacokinetic Monitoring

In high-performance liquid chromatography-mass spectrometry (LC-MS/MS) assays of biological matrices, paracetamol mercapturate demonstrates superior detectability compared to other paracetamol metabolites. In intestinal perfusate models, paracetamol mercapturate achieved a Limit of Quantification (LOQ) of 0.42 µM and a Limit of Detection (LOD) of 0.13 µM. This is significantly lower than the LOQ for paracetamol glucuronide (2.02 µM) and paracetamol cysteine (1.17 µM), enabling highly precise trace-level monitoring of the toxic oxidative pathway even at sub-clinical or early-exposure doses [1].

Evidence DimensionLimit of Quantification (LOQ) in LC-MS/MS
Target Compound DataParacetamol mercapturate: 0.42 µM LOQ
Comparator Or BaselineParacetamol glucuronide: 2.02 µM LOQ; Paracetamol cysteine: 1.17 µM LOQ
Quantified Difference2.8x to 4.8x lower LOQ for the mercapturate conjugate
ConditionsLC-MS/MS analysis of small intestinal perfusate

A lower LOQ allows analytical laboratories to accurately quantify the minor (5-10%) but highly toxic oxidative metabolic pathway without requiring massive overdose samples.

Stable Surrogate for Highly Reactive NAPQI Intermediate

NAPQI is the primary driver of paracetamol-induced acute liver injury, but its high reactivity with cellular nucleophiles prevents direct measurement. Studies confirm that upon glutathione conjugation and subsequent enzymatic processing, NAPQI is quantitatively converted to paracetamol mercapturate for urinary excretion. Utilizing paracetamol mercapturate as an analytical standard allows researchers to bypass the need for complex, in situ aqueous sulfide (Na2S) trapping of NAPQI, providing a stable, direct stoichiometric measure of in vivo NAPQI formation with intra-day assay precision (CV%) of <3.28% in serum[1].

Evidence DimensionAnalytical Stability and Detectability
Target Compound DataParacetamol mercapturate: Stable in urine/serum, direct LC-MS/MS quantification, CV <3.28%
Comparator Or BaselineNAPQI: Unstable native form, requires complex Na2S trapping to 3-thio-paracetamol
Quantified DifferenceEliminates need for reactive trapping agents; enables standard LC-MS workflows
ConditionsSerum and urine pharmacokinetic profiling

Procurement of the mercapturate standard allows toxicology labs to implement standard, reproducible LC-MS/MS workflows for NAPQI pathway assessment without specialized chemical trapping protocols.

Specificity in Quantifying CYP450-Mediated Metabolic Flux

When evaluating drug-drug interactions (e.g., ethanol co-ingestion) or altered metabolic states, monitoring parent paracetamol or its glucuronide is insufficient. For instance, chronic ethanol ingestion in murine models increased paracetamol glucuronide excretion by 29%, but specifically spiked paracetamol mercapturate levels by 41% to 64% under acute/chronic conditions, reflecting direct CYP2E1 induction and increased NAPQI flux. Procuring paracetamol mercapturate enables the precise isolation and quantification of this toxic shift, which is masked if only total paracetamol or major phase II conjugates are measured[1].

Evidence DimensionSensitivity to CYP-mediated metabolic shifts (Ethanol induction)
Target Compound DataParacetamol mercapturate: +41% to +64% increase
Comparator Or BaselineParacetamol glucuronide: +29% increase
Quantified DifferenceMercapturate provides a highly magnified, specific signal for toxic CYP2E1 induction
ConditionsMurine hepatotoxicity model with chronic/acute ethanol co-ingestion

For clinical and pharmaceutical research, this standard is mandatory to accurately detect drug-drug interactions that specifically upregulate the hepatotoxic pathway.

Clinical Toxicology and Overdose Diagnostics

Paracetamol mercapturate is the definitive LC-MS/MS calibration standard for quantifying the extent of NAPQI pathway activation in suspected acetaminophen overdose patients. By measuring this terminal biomarker in urine or serum, clinicians and toxicologists can accurately assess hepatic glutathione depletion risk and guide N-acetylcysteine (NAC) antidote dosing protocols [1].

Drug-Drug Interaction (DDI) Screening

Pharmaceutical contract research organizations (CROs) procure this standard to evaluate whether new drug candidates induce CYP2E1 or deplete hepatic glutathione. Using paracetamol as a probe drug, researchers measure mercapturate output to detect specific upregulation of the hepatotoxic pathway, which cannot be observed by measuring the parent drug alone[1].

Pharmacokinetic (PK) Assay Development

Essential for developing validated, multiplexed chromatographic assays (HPLC-UV or LC-MS/MS) that simultaneously quantify paracetamol and all its major/minor metabolites. Its exceptionally low Limit of Quantification (LOQ) makes it ideal for trace-level monitoring in serum, urine, or in vitro hepatocyte models [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Exact Mass

296.0831

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

55748-93-1

Wikipedia

Paracetamol mercapturate

Dates

Last modified: 04-14-2024
1: van der Hooft JJJ, Wandy J, Young F, Padmanabhan S, Gerasimidis K, Burgess KEV, Barrett MP, Rogers S. Unsupervised Discovery and Comparison of Structural Families Across Multiple Samples in Untargeted Metabolomics. Anal Chem. 2017 Jul 18;89(14):7569-7577. doi: 10.1021/acs.analchem.7b01391. Epub 2017 Jul 5. PubMed PMID: 28621528; PubMed Central PMCID: PMC5524435.
2: Trettin A, Batkai S, Thum T, Jordan J, Tsikas D. Trapping of NAPQI, the intermediate toxic paracetamol metabolite, by aqueous sulfide (S²⁻) and analysis by GC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Jul 15;963:99-105. doi: 10.1016/j.jchromb.2014.05.050. Epub 2014 Jun 2. PubMed PMID: 24950097.
3: Ganetsky M, Böhlke M, Pereira L, Williams D, LeDuc B, Guatam S, Salhanick SD. Effect of excipients on acetaminophen metabolism and its implications for prevention of liver injury. J Clin Pharmacol. 2013 Apr;53(4):413-20. doi: 10.1002/jcph.24. Epub 2013 Feb 22. PubMed PMID: 23436315; PubMed Central PMCID: PMC4383763.
4: Reith D, Medlicott NJ, Kumara De Silva R, Yang L, Hickling J, Zacharias M. Simultaneous modelling of the Michaelis-Menten kinetics of paracetamol sulphation and glucuronidation. Clin Exp Pharmacol Physiol. 2009 Jan;36(1):35-42. doi: 10.1111/j.1440-1681.2008.05029.x. Epub 2008 Aug 26. PubMed PMID: 18759860.
5: Koling S, Hempel G, Lanvers C, Boos J, Würthwein G. Monitoring paracetamol metabolism after single and repeated administration in pediatric patients with neoplastic diseases. Int J Clin Pharmacol Ther. 2007 Sep;45(9):496-503. PubMed PMID: 17907592.
6: Yim HK, Jung YS, Kim SY, Kim YC. Contrasting changes in phase I and phase II metabolism of acetaminophen in male mice pretreated with carbon tetrachloride. Basic Clin Pharmacol Toxicol. 2006 Feb;98(2):225-30. PubMed PMID: 16445600.
7: Slitt AM, Dominick PK, Roberts JC, Cohen SD. Effect of ribose cysteine pretreatment on hepatic and renal acetaminophen metabolite formation and glutathione depletion. Basic Clin Pharmacol Toxicol. 2005 Jun;96(6):487-94. PubMed PMID: 15910414.
8: Würthwein G, Koling S, Reich A, Hempel G, Schulze-Westhoff P, Pinheiro PV, Boos J. Pharmacokinetics of intravenous paracetamol in children and adolescents under major surgery. Eur J Clin Pharmacol. 2005 Feb;60(12):883-8. Epub 2005 Jan 21. PubMed PMID: 15662506.
9: Heitmeier S, Blaschke G. Direct determination of paracetamol and its metabolites in urine and serum by capillary electrophoresis with ultraviolet and mass spectrometric detection. J Chromatogr B Biomed Sci Appl. 1999 Jan 8;721(1):93-108. PubMed PMID: 10027641.
10: Martin U, Temple RM, Winney RJ, Prescott LF. The disposition of paracetamol and its conjugates during multiple dosing in patients with end-stage renal failure maintained on haemodialysis. Eur J Clin Pharmacol. 1993;45(2):141-5. PubMed PMID: 8223835.
11: Hoffmann KJ, Baillie TA. The use of alkoxycarbonyl derivatives for the mass spectral analysis of drug-thioether metabolites. Studies with the cysteine, mercapturic acid and glutathione conjugates of acetaminophen. Biomed Environ Mass Spectrom. 1988 Jun 15;15(12):637-47. PubMed PMID: 3416089.
12: Jørgensen L, Thomsen P, Poulsen HE. Disulfiram prevents acetaminophen hepatotoxicity in rats. Pharmacol Toxicol. 1988 May;62(5):267-71. PubMed PMID: 3413028.
13: Vendemiale G, Altomare E, Trizio T, Leandro G, Manghisi OG, Albano O. Effect of acute and chronic cimetidine administration on acetaminophen metabolism in humans. Am J Gastroenterol. 1987 Oct;82(10):1031-4. PubMed PMID: 3661511.
14: Price VF, Miller MG, Jollow DJ. Mechanisms of fasting-induced potentiation of acetaminophen hepatotoxicity in the rat. Biochem Pharmacol. 1987 Feb 15;36(4):427-33. PubMed PMID: 3827934.
15: Back DJ, Tjia JF. Single dose primaquine has no effect on paracetamol clearance. Eur J Clin Pharmacol. 1987;32(2):203-5. PubMed PMID: 3582486.
16: Tredger JM, Smith HM, Read RB, Williams R. Effects of ethanol ingestion on the metabolism of a hepatotoxic dose of paracetamol in mice. Xenobiotica. 1986 Jul;16(7):661-70. PubMed PMID: 3751120.
17: Miller MG, Jollow DJ. Acetaminophen hepatotoxicity: studies on the mechanism of cysteamine protection. Toxicol Appl Pharmacol. 1986 Mar 30;83(1):115-25. PubMed PMID: 3952741.
18: Miller MG, Price VF, Jollow DJ. Anomalous susceptibility of the fasted hamster to acetaminophen hepatotoxicity. Biochem Pharmacol. 1986 Mar 1;35(5):817-25. PubMed PMID: 3754139.
19: Galinsky RE, Corcoran GB. Influence of advanced age on the formation and elimination of acetaminophen metabolites by male rats. Pharmacology. 1986;32(6):313-20. PubMed PMID: 3755243.
20: Poulsen HE, Lerche A, Pedersen NT. Potentiated hepatotoxicity from concurrent administration of acetaminophen and allyl alcohol to rats. Biochem Pharmacol. 1985 Mar 15;34(6):727-31. PubMed PMID: 3977950.

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